![molecular formula C17H15F3N2O2S B2644980 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 2034497-29-3](/img/structure/B2644980.png)
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve vapor-phase reactions, where the intermediates are subjected to controlled conditions to achieve high yields and purity . The use of catalysts and optimized reaction parameters is crucial in scaling up the production process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes
Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides with enhanced properties
Mechanism of Action
The mechanism of action of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group and pyridine ring, making them structurally similar.
Thiolan-3-yloxy derivatives: Compounds with the thiolan-3-yloxy group exhibit similar chemical properties and reactivity.
Uniqueness
What sets 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide apart is the combination of the trifluoromethyl group, pyridine ring, and thiolan-3-yloxy moiety. This unique combination imparts distinctive chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)24-14-6-8-25-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCMMJLTFCXPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

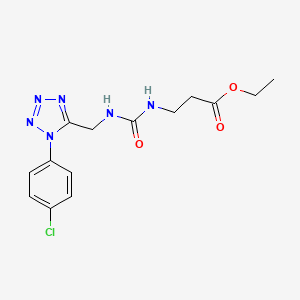
![N-(3,5-Dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2644900.png)
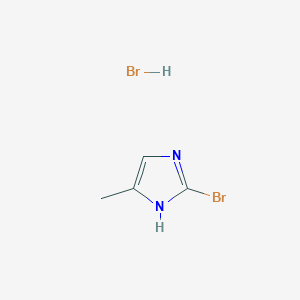
![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
![Ethyl 2-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2644905.png)
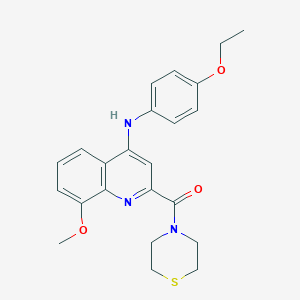
![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)

![2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2644909.png)
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)
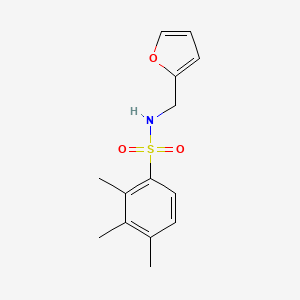
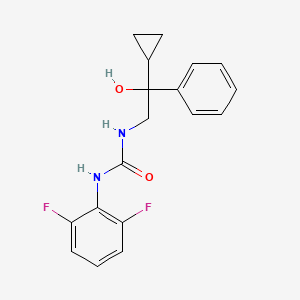
![ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)
